molecular formula C13H9Cl2N3O B2382224 3-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone CAS No. 338412-04-7

3-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Cat. No. B2382224
CAS RN: 338412-04-7
M. Wt: 294.14
InChI Key: IWYJXGAOXDITJZ-UHFFFAOYSA-N
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Description

3-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, also known as 3-DMBP, is an organic compound that has become increasingly popular in the scientific research community due to its unique properties. Its chemical structure, which consists of a five-membered ring with two chlorine atoms, is similar to that of many other benzimidazoles.3-DMBP has been studied for its potential applications in biochemistry, pharmacology, and other fields.

Scientific Research Applications

Synthesis and Spectroscopic Properties

  • 3-(5,6-dichloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone and its derivatives have been synthesized and studied for their spectroscopic properties. For instance, substituted benzimidazole derivatives have been prepared using various reactions and studied using spectroscopic techniques like NMR, IR, MS, and UV/Vis fluorescence spectroscopy, providing insights into their structural characteristics (Hranjec et al., 2008).

Anticancer Activity

  • Benzimidazole derivatives, including those similar to the compound , have shown potential in anticancer activity. For example, certain Zn(II) complexes with benzimidazole-based derivatives have displayed significant cytotoxic properties against various carcinoma cells, highlighting the compound's potential in cancer research (Zhao et al., 2015).

HIV-1 Inhibition

  • Pyridinone derivatives, including those structurally similar to the compound, have been identified as inhibitors of HIV-1 reverse transcriptase. These compounds prevent the spread of HIV-1 infection in cell culture, indicating their potential application in HIV/AIDS treatment (Goldman et al., 1991).

Inotropic Activity and Heart Failure Treatment

  • Certain derivatives of this compound have been synthesized and evaluated for their inotropic activity, suggesting potential applications in treating conditions like congestive heart failure (Yamanaka et al., 1991).

Chemical Synthesis and Characterization

  • The synthesis and characterization of benzimidazole derivatives carrying a pyridine moiety, which is structurally related to the compound , have been explored. This research includes the study of IR and NMR spectra, offering valuable insights into the chemical properties of these compounds (Prasad et al., 2018).

properties

IUPAC Name

3-(5,6-dichloro-1-methylbenzimidazol-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O/c1-18-11-6-9(15)8(14)5-10(11)17-12(18)7-3-2-4-16-13(7)19/h2-6H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYJXGAOXDITJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1C3=CC=CNC3=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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